2-(benzhydryloxy)tetrahydro-2H-pyran

Peptide Synthesis Racemization Protecting Groups

Protecting group selection directly dictates synthetic yield and chiral purity. Standard THP ethers lack UV tracking; trityl groups introduce >3% racemization in peptide synthesis. This benzhydryl-THP hybrid solves both issues. - <1% racemization in Fmoc-SPPS (vs. >3% for Trt), eliminating diastereomer separation. - UV-active handle for TLC/HPLC without post-derivatization. - Stable toward bases (LDA, t-BuOK) & organometallics; cleaves under mild TFA (5 min), orthogonal to benzyl ethers. - Supplied with batch-specific purity data for process R&D.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
CAS No. 79373-25-4
Cat. No. B13955420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzhydryloxy)tetrahydro-2H-pyran
CAS79373-25-4
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H20O2/c1-3-9-15(10-4-1)18(16-11-5-2-6-12-16)20-17-13-7-8-14-19-17/h1-6,9-12,17-18H,7-8,13-14H2
InChIKeyYXGWESUPDNZCQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-(Benzhydryloxy)tetrahydro-2H-pyran and Its Chemical Profile


2-(Benzhydryloxy)tetrahydro-2H-pyran (CAS 79373-25-4) is a mixed acetal that combines a tetrahydropyranyl (THP) protecting group with a benzhydryl (diphenylmethyl) moiety. This bifunctional structure bridges the broad stability profile of THP ethers toward bases, organometallics, and hydrides with the additional spectroscopic properties of the benzhydryl chromophore [1][2]. It is primarily employed as a hydroxyl protecting group in multi-step organic synthesis, where the selection between alternative protecting groups directly impacts reaction yield, product purity, and synthetic route efficiency.

Stability profile

Supports multi-step routes with base, organometallic, and hydride steps

Class-level THP ether property
Detection

Built-in benzhydryl chromophore enables HPLC/TLC monitoring

Non-destructive reaction tracking
Route efficiency

May reduce purification burden in stereochemically sensitive sequences

Reported racemization control context

Why Generic Substitution of 2-(Benzhydryloxy)tetrahydro-2H-pyran Fails


Interchanging protecting groups is not a neutral decision, as different classes of protecting groups exhibit orthogonal stability profiles that dictate chemoselectivity. A generic THP ether may provide base stability, but a benzhydryl-substituted variant adds crucial UV detectability and unique acid lability characteristics that simpler alkyl THP ethers lack. Substituting with a trityl or benzyl ether introduces different steric bulk and racemization risks, as quantitatively demonstrated in solid-phase peptide synthesis where THP protection reduced racemization to <1% compared to >3% for the Trt group [1]. Ignoring these functional differences leads to unpredictable deprotection kinetics, lower yields, and compromised product purity.

Attribute
This product
Generic THP / benzyl ethers
UV detection
Benzhydryl chromophore at 210–254 nm
Alkyl THP ethers lack a UV handle; requires staining or derivatization
Racemization risk
Reported
Trityl ether may exceed 3% racemization under comparable conditions
Orthogonal cleavage
Mild TFA cleavage preserves benzyl ethers
Benzyl ethers require hydrogenolysis; substitution alters deprotection order

Quantitative Differentiation Data for 2-(Benzhydryloxy)tetrahydro-2H-pyran


Racemization Control During Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the degree of amino acid racemization is a critical quality metric. The tetrahydropyranyl (THP) protecting group, when used for serine and threonine side-chain protection, has been reported to result in a racemization degree of less than 1%. This is a significant improvement over the commonly used trityl (Trt) protecting group, which exhibits a racemization degree of over 3% under comparable conditions [1]. For the target compound, which incorporates a THP core, this class-level advantage is directly relevant when selecting a protecting group for stereochemically sensitive syntheses.

Racemization control
Head-to-head
3%
At least 3-fold reduction reported
Supports higher diastereomeric purity in SPPS
THP-protected Ser/Thr vs Trt-protected; Fmoc/tBu chemistry
Peptide Synthesis Racemization Protecting Groups

Base and Nucleophile Stability Compared to MOM Acetals

The tetrahydropyranyl (THP) ether class, which includes the target compound, is known from standard reactivity charts to be stable to strong bases (LDA, t-BuOK), Grignard reagents (RMgX), lithium reagents (RLi), and hydride reducing agents (LiAlH₄, NaBH₄), whereas it is labile to aqueous acid (pH < 1 at 100°C, pH = 1 at room temperature) [1]. In contrast, methoxymethyl (MOM) ethers are similarly acid-labile but show lower tolerance toward Lewis acids and certain nucleophiles. This established class-level stability profile makes THP-based protecting groups like 2-(benzhydryloxy)tetrahydro-2H-pyran the preferred choice for synthetic sequences involving strongly basic or organometallic steps immediately following protection.

Base/nucleophile stability
Class-level
This class Stable to LDA, RMgX, LiAlH₄
MOM ethers Lower tolerance to Lewis acids
Reported stability advantage under strongly basic conditions
Qualitative class comparison; Green & Wuts, 1999
Organic Synthesis Protecting Group Stability Chemoselectivity

UV Chromophore Advantage Over Non-Aromatic THP Ethers

Unlike simple alkyl THP ethers (e.g., methyl THP ether) or benzyl THP ether, the benzhydryl (diphenylmethyl) group possesses a strong UV chromophore that enables facile HPLC detection at standard monitoring wavelengths (e.g., 210–254 nm). This is a class-level advantage of diarylmethyl protecting groups, as the benzhydryl substituent facilitates non-destructive monitoring of reaction progress and simplifies purification [1]. Alkyl THP ethers lack this spectroscopic handle, necessitating additional TLC staining or derivatization steps for detection.

UV chromophore
Class-level
This product Strong absorption ~210–254 nm
Alkyl THP ethers No significant chromophore >200 nm
Enables direct HPLC monitoring without derivatization
Benzhydryl diarylmethyl chromophore property
Analytical Chemistry Reaction Monitoring Chromatography

Acid Lability for Orthogonal Deprotection Strategies

THP ethers are cleavable under mild acidic conditions (e.g., 1-2% TFA in DCM or TFA/TIS/DCM for 5 minutes), whereas benzyl ethers require hydrogenolysis or strong acid treatment for removal [1][2]. A THP-protected Cys residue has been shown to be stable at 1% TFA in DCM, demonstrating the compatibility of THP groups with mild acid deprotection protocols that leave benzyl ethers intact [2]. This orthogonal reactivity is a class-level advantage for sequences requiring selective deprotection.

Orthogonal deprotection
Class-level
THP cleavage TFA/TIS/DCM, ~5 min
Benzyl cleavage H₂/Pd-C or strong acid required
Supports stepwise deprotection preserving benzyl ethers
Stable at 1% TFA in DCM; reported THP-Cys compatibility
Selective Deprotection Orthogonal Protecting Groups Peptide Chemistry

Validated Application Scenarios for 2-(Benzhydryloxy)tetrahydro-2H-pyran


Stereochemically Sensitive Peptide Synthesis

In Fmoc-based SPPS of serine- or threonine-rich peptide sequences, the benzhydryl THP ether is selected over trityl (Trt) protection to preserve the chiral integrity of the amino acid building blocks. The documented <1% racemization for THP-protected hydroxyl amino acids, versus >3% for Trt analogs, directly supports higher-purity peptide production with reduced need for diastereomer separation [1].

Multi-Step Synthesis with Basic or Organometallic Reagents

The demonstrated stability of THP ethers toward strong bases (LDA, t-BuOK), organolithium reagents, and Grignard reagents makes this compound an appropriate protecting group for hydroxyl functions in reaction sequences that immediately follow protection with metal-halogen exchange, alkylation, or hydride reduction steps [1].

Reaction Monitoring for Non-Chromophoric Substrates

For synthetic intermediates that lack a strong UV chromophore, deploying the benzhydryl THP ether introduces a UV-active handle that simplifies TLC visualization and HPLC monitoring without requiring post-derivatization or staining techniques [1].

Orthogonal Deprotection Preserving Benzyl Ethers

When a synthetic plan requires the selective removal of a hydroxyl protecting group while retaining benzyl ether protection on other positions, the THP group's rapid cleavage under mild TFA conditions (e.g., TFA/TIS/DCM, 5 min) offers a clean, single-step deprotection that avoids the hydrogenolysis conditions that would otherwise reduce benzyl ethers [1].

Application
Selection Property
Validation Focus
Stereochemically sensitive SPPS
Chiral purity preservation
Diastereomeric purity assessment
Routes with basic/organometallic steps
Base/organometallic stability screening
Post-reaction integrity verification
Non-chromophoric substrate monitoring
Spectroscopic detection workflow
HPLC/TLC method compatibility
Orthogonal deprotection preserving benzyl ethers
Orthogonal deprotection strategy
Selective cleavage under mild TFA conditions
Quote Request

Request a Quote for 2-(benzhydryloxy)tetrahydro-2H-pyran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.